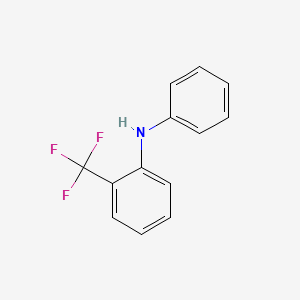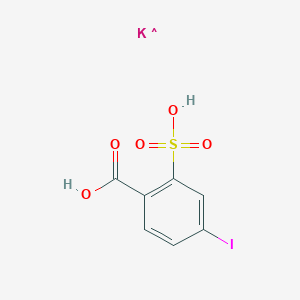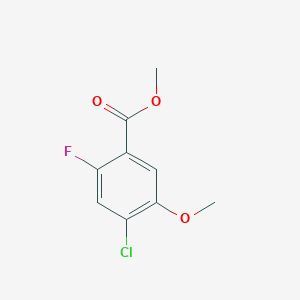![molecular formula C20H20ClNO B12336065 3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride is an organic compound with a complex structure that includes a dibenzoannulene ring system fused to a piperidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride typically involves multiple steps. One common approach is to start with the dibenzoannulene precursor, which can be synthesized through a Friedel-Crafts alkylation reaction followed by cyclization. The piperidinone moiety is then introduced through a series of reactions, including amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or electronic materials.
Mecanismo De Acción
The mechanism of action of 3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific structure and functional groups, which determine its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobenzaprine hydrochloride: A muscle relaxant with a similar dibenzoannulene structure.
Amitriptyline: An antidepressant that shares structural similarities with the dibenzoannulene ring system.
Nortriptyline: Another antidepressant with a related structure.
Uniqueness
3-(5H-Dibenzoa,dannulen-5-yl)piperidin-4-one hydrochloride is unique due to the specific combination of the dibenzoannulene ring and the piperidinone moiety
Propiedades
Fórmula molecular |
C20H20ClNO |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c22-19-11-12-21-13-18(19)20-16-7-3-1-5-14(16)9-10-15-6-2-4-8-17(15)20;/h1-10,18,20-21H,11-13H2;1H |
Clave InChI |
ALGKOYHLJKLHIY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1=O)C2C3=CC=CC=C3C=CC4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


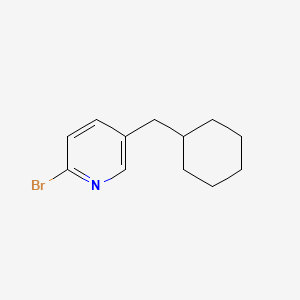
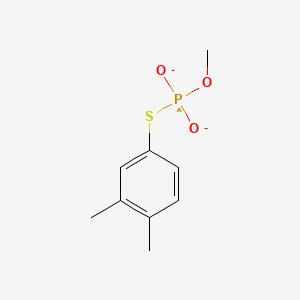
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12335994.png)

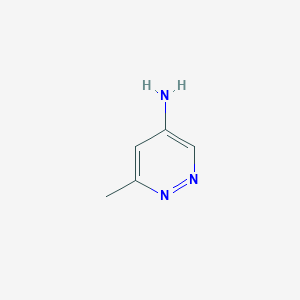
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)

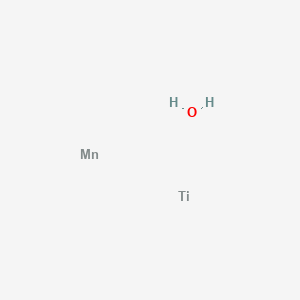
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
